Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorobenzoyl group, a nitrophenyl group, and an ethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate typically involves the reaction of 3-chlorobenzoyl chloride with 3-nitroaniline in the presence of a base, followed by esterification with ethyl 3-bromopropanoate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-chlorophenyl)-3-oxopropanoate
- Ethyl 3-nitrobenzoylacetate
- Ethyl 3,4-dimethoxybenzoylacetate
Uniqueness
Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate is unique due to the presence of both chlorobenzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific research applications .
Properties
CAS No. |
5809-96-1 |
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Molecular Formula |
C18H17ClN2O5 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(12-5-4-8-15(10-12)21(24)25)20-18(23)13-6-3-7-14(19)9-13/h3-10,16H,2,11H2,1H3,(H,20,23) |
InChI Key |
XAONXPKXGCFUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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